molecular formula C20H43N2O4P B14379890 2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid CAS No. 88228-77-7

2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid

Cat. No.: B14379890
CAS No.: 88228-77-7
M. Wt: 406.5 g/mol
InChI Key: CGZDSGCLBUUORT-UHFFFAOYSA-N
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Description

2-Heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid is a compound with the molecular formula C20H40N2. It is also known by other names such as 2-heptadecyl-2-imidazoline and 2-heptadecylglyoxalidine . This compound is characterized by its long alkyl chain and imidazole ring, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptadecyl-2,3-dihydro-1H-imidazole typically involves the cyclization of heptadecylamine with glyoxal under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-heptadecyl-2,3-dihydro-1H-imidazole is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reactants. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, primary amines, and halogenated derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-heptadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes due to its amphiphilic structure. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptadecyl-2,3-dihydro-1H-imidazole is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial applications .

Properties

CAS No.

88228-77-7

Molecular Formula

C20H43N2O4P

Molecular Weight

406.5 g/mol

IUPAC Name

2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid

InChI

InChI=1S/C20H40N2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-5(2,3)4/h18-22H,2-17H2,1H3;(H3,1,2,3,4)

InChI Key

CGZDSGCLBUUORT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1NC=CN1.OP(=O)(O)O

Origin of Product

United States

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